3-Methyl-3-(propan-2-yloxy)azetidine
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Overview
Description
3-Methyl-3-(propan-2-yloxy)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yloxy)azetidine typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza-Michael addition, where an amine reacts with an α,β-unsaturated ester to form the azetidine ring .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(propan-2-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
3-Methyl-3-(propan-2-yloxy)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective effects in brain ischemia/reperfusion injury.
Medicine: Explored as a scaffold for drug discovery, particularly in central nervous system-focused therapies.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yloxy)azetidine involves its interaction with molecular targets and pathways. For instance, in neuroprotection, it modulates inflammation, scavenges free radicals, and ameliorates oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . The compound’s ring strain and nitrogen atom play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Oxetanes: Four-membered oxygen-containing rings with similar ring strain but different reactivity profiles.
Uniqueness
3-Methyl-3-(propan-2-yloxy)azetidine is unique due to its balanced ring strain and stability, making it easier to handle compared to aziridines while still offering significant reactivity. Its applications in drug discovery and materials science highlight its versatility and importance in various fields .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-methyl-3-propan-2-yloxyazetidine |
InChI |
InChI=1S/C7H15NO/c1-6(2)9-7(3)4-8-5-7/h6,8H,4-5H2,1-3H3 |
InChI Key |
NWNVOVCJWZZWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CNC1)C |
Origin of Product |
United States |
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